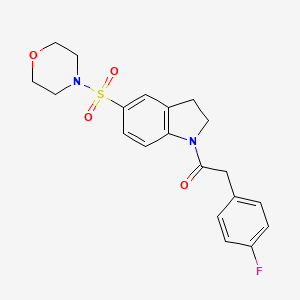

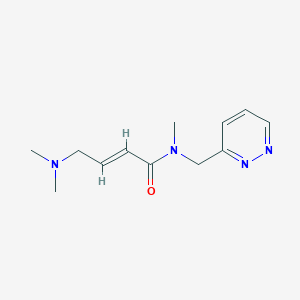

![molecular formula C9H9N3O2 B2403013 Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1260831-52-4](/img/structure/B2403013.png)

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

1. Synthesis of Novel Derivatives

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is used in the synthesis of various novel compounds. For instance, it is involved in the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, achieved through heterocyclization followed by nucleophilic displacement and cyclocondensation processes (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Similarly, its derivatives are utilized in creating novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, expected to exhibit antihypertensive activity (Kumar & Mashelkar, 2008).

2. Antimicrobial Applications

Compounds derived from this compound are being investigated for their antimicrobial properties. For example, a series of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from this compound were screened for antimicrobial activity (El‐Kazak & Ibrahim, 2013).

3. Application in Heterocyclic Chemistry

This compound plays a significant role in the field of heterocyclic chemistry. It serves as a starting material for the synthesis of various heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-ones (Sirakanyan et al., 2016).

4. Structural Studies and Characterization

This compound derivatives are also significant in structural chemistry. They are used for X-ray diffraction studies to understand the molecular and crystal structure of new compounds. For instance, the structure of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was proven by single-crystal X-ray diffraction data (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

5. Potential Antitumor Applications

Some derivatives of this compound are being researched for their antitumor properties. A series of pyrazolylpyridines, prepared from this compound, were tested as anticancer agents and showed high activity against human hepatocellular carcinoma cell lines (Abdallah et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to interact with various biological targets, including glutamate receptors . These receptors play a crucial role in neurotransmission in the central nervous system.

Mode of Action

The dimroth rearrangement, a common reaction in the synthesis of condensed pyrimidines, involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

For instance, 1,2,4-triazolo pyridines have been associated with the inhibition of ADP-induced platelet aggregation .

Pharmacokinetics

Compounds with similar structures have shown favorable pharmacodynamic and pharmacokinetic attributes .

Result of Action

Compounds with similar structures have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

The synthesis of similar compounds has been found to be influenced by reaction temperature .

Properties

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-10-7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVAZUJHTLUMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)

![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)

![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)